![molecular formula C15H22F2N2O2 B602306 Desfluoro Fluvoxamine CAS No. 1217214-94-2](/img/structure/B602306.png)
Desfluoro Fluvoxamine
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Description
Desfluoro Fluvoxamine is an impurity of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .
Molecular Structure Analysis
Desfluoro Fluvoxamine has a molecular formula of C15H22F2N2O2 and a molecular weight of 300.34 .
Chemical Reactions Analysis
A study reported an effective electrochemical sensor for determination of the antidepressant drug fluvoxamine using a carbon paste electrode modified by nickel nanoparticles .
Scientific Research Applications
Treatment of COVID-19
Desfluoro Fluvoxamine has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor . It also has effects such as reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation and increased melatonin levels .
Treatment of Obsessive-Compulsive Disorder (OCD)
Initially used to treat obsessive-compulsive disorder (OCD), Desfluoro Fluvoxamine has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .
Anti-Inflammatory Properties
Desfluoro Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .
4. Regulation of Inositol-Requiring Enzyme 1α (IRE1)-Driven Inflammation Desfluoro Fluvoxamine is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . This has implications in COVID-19 as severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .
Postmortem Redistribution
The distribution of Desfluoro Fluvoxamine in all biological fluids was evaluated and a postmortem redistribution effect was observed . This could be useful in forensic toxicology.
Identification of Metabolites
Desfluoro Fluvoxamine acid metabolite was identified in urine, bile and in cardiac blood, through an LC–QTOF analytical procedure . This could be useful in drug testing and pharmacokinetics studies.
properties
IUPAC Name |
2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIMYRIFHIJAG-XMHGGMMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desfluoro Fluvoxamine | |
CAS RN |
1217214-94-2 |
Source
|
Record name | Desfluoro fluvoxamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUORO FLUVOXAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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